molecular formula C23H28N4O2 B3904703 2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No.: B3904703
M. Wt: 392.5 g/mol
InChI Key: JCUYNDMNVRGXIJ-UHFFFAOYSA-N
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Description

2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[45]dec-1-en-4-one is a complex organic compound with a unique structure that combines a quinoline moiety with a spirocyclic system

Properties

IUPAC Name

2-tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-14-6-7-16-17(13-15(2)24-18(16)12-14)19(28)27-10-8-23(9-11-27)21(29)25-20(26-23)22(3,4)5/h6-7,12-13H,8-11H2,1-5H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUYNDMNVRGXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=C2C=C1)C(=O)N3CCC4(CC3)C(=O)NC(=N4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the tert-butyl group, and construction of the spirocyclic system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the spirocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound’s pharmacological properties are investigated for potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one include:

  • 2,5-Di-tert-butyl-1,4-benzoquinone
  • 2,5-Di-tert-butyl-1,4-benzohydroquinone
  • 2,5-Di-tert-butyl-2,5-cyclohexadiene-1,4-dione

Uniqueness

What sets this compound apart from these similar compounds is its spirocyclic structure combined with the quinoline moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl-8-(2,7-dimethylquinoline-4-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.